- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194

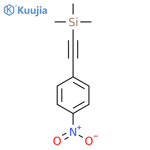

Cas no 937-31-5 (4-Nitrophenylacetylene)

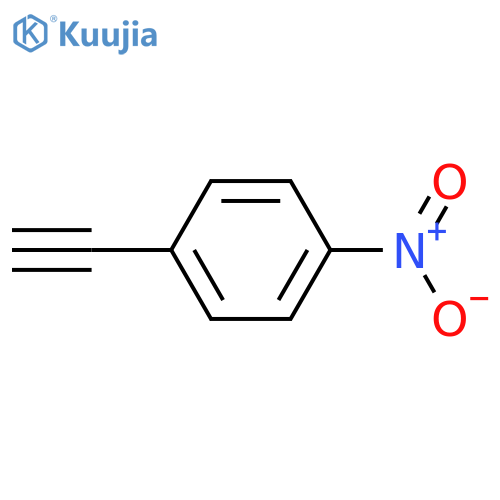

4-Nitrophenylacetylene structure

Nome do Produto:4-Nitrophenylacetylene

4-Nitrophenylacetylene Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-ETHYNYL-4-NITROBENZENE

- 4-Nitrophenylacetyle

- 4-Nitrophenylacetylene

- Benzene,1-ethynyl-4-nitro-

- Benzene, 1-ethynyl-4-nitro-

- 1-Ethynyl-4-nitro-benzene

- p-nitrophenylacetylene

- GAZZTEJDUGESGQ-UHFFFAOYSA-N

- (4-Nitrophenyl)ethyne

- (p-Nitrophenyl)acetylene

- 4-Ethynyl-1-nitrobenzene

- 1-Nitro-4-ethynylbenzene

- 4-Nitroethynylbenzene

- 4-Ethynylnitrobenzene

- (4-Nitrophenyl)acetylene

- NSC71089

- p-Nitrophenylacetylen

- p-nitrophenylacetylide

- p-nitro phenylacetylene

- 4-Ethynyl-nitrobenzene

- 4-nitro-1-ethynylbenzene

- NCIOpen2_000568

- SCH

- 1-Ethynyl-4-nitrobenzene (ACI)

- NSC 71089

- p-Ethynylnitrobenzene

- p-Nitroethynylbenzene

- GS-3403

- MFCD00024794

- AKOS004903729

- SCHEMBL298355

- Z431535574

- DTXSID90239544

- NSC-71089

- AB01446

- 937-31-5

- 25569-47-5

- CS-W004674

- BCP14406

- J-515883

- DTXCID40162035

- EN300-42756

- SY018215

- E1223

- DB-019179

- 1-Ethynyl-4-nitrobenzene, 97%

-

- MDL: MFCD00024794

- Inchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H

- Chave InChI: GAZZTEJDUGESGQ-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C=CC(C#C)=CC=1)=O

Propriedades Computadas

- Massa Exacta: 147.03200

- Massa monoisotópica: 147.032

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 190

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 45.8

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- XLogP3: 2.3

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.22

- Ponto de Fusão: 149.0 to 153.0 deg-C

- Ponto de ebulição: 246.6℃ at 760 mmHg

- Ponto de Flash: 112.5°C

- Índice de Refracção: 1.579

- PSA: 45.82000

- LogP: 2.09930

- Solubilidade: Not determined

- λmax: 286(CH2Cl2)(lit.)

4-Nitrophenylacetylene Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: 24/25

4-Nitrophenylacetylene Dados aduaneiros

- CÓDIGO SH:2904209090

- Dados aduaneiros:

China Customs Code:

2904209090Overview:

2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Nitrophenylacetylene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062057-1g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 98% | 1g |

¥ŞĠ | 2023-07-25 | |

| abcr | AB287585-5 g |

1-Ethynyl-4-nitrobenzene; . |

937-31-5 | 5 g |

€134.00 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E55840-1g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 97% | 1g |

¥36.0 | 2023-09-07 | |

| TRC | N497000-1g |

4-Nitrophenylacetylene |

937-31-5 | 1g |

$ 167.00 | 2023-09-06 | ||

| TRC | N497000-2g |

4-Nitrophenylacetylene |

937-31-5 | 2g |

$ 328.00 | 2023-09-06 | ||

| abcr | AB287585-1g |

1-Ethynyl-4-nitrobenzene; . |

937-31-5 | 1g |

€72.90 | 2025-02-20 | ||

| Fluorochem | 224441-1g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 95% | 1g |

£56.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D631436-25g |

1-Ethynyl-4-nitrobenzen |

937-31-5 | 97% | 25g |

$300 | 2024-06-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1223-1G |

1-Ethynyl-4-nitrobenzene |

937-31-5 | >98.0%(GC) | 1g |

¥100.00 | 2024-04-15 | |

| Chemenu | CM255885-10g |

1-Ethynyl-4-nitrobenzene |

937-31-5 | 95+% | 10g |

$143 | 2021-06-16 |

4-Nitrophenylacetylene Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt

Referência

- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization, Spectrochimica Acta, 2022, 267,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt

Referência

- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

Referência

- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29), European Journal of Medicinal Chemistry, 2015, 102, 93-105

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C

1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt

Referência

- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611

Método de produção 6

Condições de reacção

1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Referência

- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C

Referência

- Preparation of ethynylaniline, China, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt

Referência

- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates, Chemistry - A European Journal, 2022, 28(4),

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt

Referência

- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines, Synlett, 2011, (19), 2799-2802

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt

Referência

- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran

Referência

- Manganese dioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14

Método de produção 14

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt

Referência

- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50

Método de produção 15

Condições de reacção

1.1 Catalysts: Tetrabutylammonium fluoride , Silica

Referência

- New synthetic tool for the sustainable synthesis of organic semiconductors, Chimica e l'Industria (Milan, 2013, 95(8), 115-119

Método de produção 16

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt

Referência

- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt

Referência

- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions, Organic Letters, 2020, 22(1), 340-344

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt

Referência

- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,

Método de produção 19

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C

Referência

- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones, Tetrahedron, 2008, 64(29), 7008-7014

Método de produção 20

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

Referência

- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling, Chemical Science, 2016, 7(1), 85-88

4-Nitrophenylacetylene Raw materials

- 4-Nitrobenzaldehyde

- 4-Nitrobenzenemethanol

- ethynyltrimethylsilane

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

- Trimethyl((4-nitrophenyl)ethynyl)silane

4-Nitrophenylacetylene Preparation Products

4-Nitrophenylacetylene Literatura Relacionada

-

Naresh Mameda,Swamy Peraka,Srujana Kodumuri,Durgaiah Chevella,Mahender Reddy Marri,Narender Nama RSC Adv. 2015 5 78374

-

James R. Morse,Juan F. Callejas,Albert J. Darling,Raymond E. Schaak Chem. Commun. 2017 53 4807

-

Jana Balintová,Jan ?pa?ek,Radek Pohl,Marie Brázdová,Luděk Havran,Miroslav Fojta,Michal Hocek Chem. Sci. 2015 6 575

-

Frederikke Bahrt Madsen,Ivaylo Dimitrov,Anders Egede Daugaard,S?ren Hvilsted,Anne Ladegaard Skov Polym. Chem. 2013 4 1700

-

Shang-Ju Chan,Jui-Cheng Kao,Po-Jung Chou,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. C 2022 10 8422

937-31-5 (4-Nitrophenylacetylene) Produtos relacionados

- 3034-94-4(1-ethynyl-3-nitrobenzene)

- 1942-30-9(Benzene,1-nitro-4-(2-phenylethynyl)-)

- 2308462-19-1(2-cyclopropyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid)

- 1286734-95-9(2-Fluoro-5-(trifluoromethyl)styrene)

- 2680536-79-0(Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate)

- 1545157-75-2(2-Cyclopropyl-2,2-difluoroethan-1-amine)

- 138716-41-3(5-(2,6-Difluorophenyl)isoxazole)

- 2172558-61-9(9,9-dimethyl-5-propyl-1-oxa-4-azaspiro5.5undecane)

- 2225146-51-8(1H-pyrrolo3,2-bpyridin-3-ol hydrochloride)

- 1804099-48-6(2-Bromo-5-(2-bromopropanoyl)benzoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:937-31-5)4-Nitrophenylacetylene

Pureza:99%

Quantidade:100g

Preço ($):323.0